N'~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
Description
N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Properties
IUPAC Name |
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)imino-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-24-18-9-7-15(25(28)29)11-17(18)20(21(24)27)23-22-19(26)12-30-16-8-6-13-4-2-3-5-14(13)10-16/h2-11,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMJMBUIRWTPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, nitration, and subsequent functionalization to introduce the naphthyloxy and acetohydrazide groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the indole ring could lead to various oxidized products.
Scientific Research Applications
N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole ring can interact with various biological receptors. These interactions can lead to changes in cellular processes and ultimately result in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methyl-2-nitroimidazole: Shares the nitro group and similar functional groups.
2-(2-Naphthyloxy)acetic acid: Contains the naphthyloxy group.
Uniqueness
N’~1~-(1-METHYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
